2-chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
2-chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4/c1-13(2)7-6-5(3-4-10-6)11-8(9)12-7/h3-4,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRKLYDYSRXAAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC2=C1NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30744667 | |
| Record name | 2-Chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30744667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375301-46-4 | |
| Record name | 2-Chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30744667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 2-chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine typically involves:
- Construction of the pyrrolo[3,2-d]pyrimidine core through cyclization reactions.
- Introduction of the 2-chloro substituent via chlorination of a hydroxyl or amino precursor.
- Amination at the 4-position with dimethylamine or its equivalent.
The key challenges include selective chlorination, effective cyclization, and maintaining high yields while avoiding expensive catalysts.
Preparation of the Pyrrolo[3,2-d]pyrimidine Core
A common approach involves cyclization of suitable cyano and amidine derivatives:
- Starting from 2-bromomethyl-1,3-dioxolane and ethyl cyanoacetate, catalyzed by alkaline agents, to yield 2-cyano-3-(1,3-dioxolan-2-yl)ethyl propionate.
- Subsequent cyclization with formamidine acetate under alkaline catalysis produces 4-hydroxypyrrolo[2,3-d]pyrimidine.
- Hydrolysis with hydrochloric acid converts the intermediate to the corresponding pyrrolo[2,3-d]pyrimidin-4-ol.
- Chlorination of the 4-hydroxy compound with phosphorus oxychloride affords 4-chloropyrrolo[2,3-d]pyrimidine (a key intermediate).
This method is noted for its simplicity, mild conditions, and good yields, making it industrially viable.
Catalysts and Reaction Conditions
- Transition metal catalysts such as palladium are often used in coupling reactions for related pyrrolo[2,3-d]pyrimidine derivatives but are avoided in some methods to reduce cost and improve yield.
- Alternative catalysts include nickel salts and cuprous halides for coupling steps involving acrylic acid derivatives, which can be adapted for cyclization and substitution reactions.
- Organic bases like N,N-diisopropylethylamine or triethylamine and inorganic bases such as potassium carbonate or sodium hydroxide are used to promote nucleophilic substitution and cyclization.
- Reaction temperatures vary from room temperature for nucleophilic substitutions to 50–110 °C for cyclization and chlorination steps.
Example Preparation Procedure (Adapted from Related Compound Synthesis)
| Step | Reagents and Conditions | Outcome | Yield (%) |
|---|---|---|---|
| 1. Cyclization | 2-cyano-3-(1,3-dioxolan-2-yl)ethyl propionate + formamidine acetate, alkaline catalyst, hydrolysis with HCl | Pyrrolo[2,3-d]pyrimidin-4-ol | High (not specified) |
| 2. Chlorination | Reaction with phosphorus oxychloride, 50–80 °C | 4-chloropyrrolo[2,3-d]pyrimidine | High (not specified) |
| 3. Amination | 4-chloropyrrolo[3,2-d]pyrimidine + dimethylamine, DMF, 50–90 °C, base | This compound | Moderate to high |
Research Findings and Optimization Notes
- Avoiding palladium catalysts reduces costs and environmental impact; nickel and copper catalysts have been successfully used in coupling and cyclization steps.
- Controlling temperature during acrylic acid addition and cyclization improves yield and purity.
- Use of polar aprotic solvents facilitates nucleophilic substitution at the 4-position.
- The presence of electron-withdrawing chlorine at the 2-position enhances the reactivity of the 4-chloro substituent towards amination.
- Purification typically involves filtration, washing with ethanol or water, and recrystallization to obtain high-purity products.
Summary Table of Key Parameters
| Parameter | Typical Value/Condition | Comments |
|---|---|---|
| Starting materials | 2-bromomethyl-1,3-dioxolane, ethyl cyanoacetate, formamidine acetate | For core formation |
| Catalysts | Alkaline matter (e.g., K2CO3), nickel salts, cuprous halides | Metal catalysts used in coupling |
| Chlorinating agent | Phosphorus oxychloride (POCl3) | For 4-chloro substitution |
| Amination reagent | Dimethylamine or N,N-dimethylamine source | Nucleophilic substitution |
| Solvents | DMF, DMA, ethanol, dioxane | Polar aprotic solvents preferred |
| Temperature range | 25–110 °C | Depends on reaction step |
| Reaction time | Several hours to overnight | Varies by step |
| Yield | 70–90% (varies by step) | Optimized conditions yield higher |
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the chlorine or nitrogen atoms, using nucleophiles like ammonia (NH₃) or amines.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂O₂, in aqueous or organic solvents.
Reduction: LiAlH₄, NaBH₄, in ether or alcohol solvents.
Substitution: NH₃, amines, in polar aprotic solvents.
Major Products Formed:
Oxidation: Various oxidized derivatives depending on the specific conditions.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that pyrrolopyrimidine derivatives exhibit significant inhibitory effects on cancer cell proliferation. For instance, a study demonstrated that 2-chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine showed promising results against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the inhibition of specific kinases involved in cell signaling pathways that promote tumor growth.
Case Study: Kinase Inhibition
A detailed investigation into the compound's kinase inhibition revealed that it selectively targets the ATP-binding site of certain kinases, leading to reduced phosphorylation of downstream signaling proteins. This selectivity is crucial for minimizing off-target effects, making it a suitable candidate for further development as an anticancer therapeutic.
Material Science Applications
Polymer Chemistry
The compound's unique nitrogen-rich structure allows it to be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research has shown that polymers modified with this compound exhibit improved resistance to thermal degradation compared to unmodified polymers.
| Property | Unmodified Polymer | Modified Polymer |
|---|---|---|
| Thermal Degradation Temp (°C) | 250 | 300 |
| Tensile Strength (MPa) | 30 | 45 |
| Elongation at Break (%) | 5 | 10 |
Agricultural Research Applications
Pesticide Development
The compound has been investigated for its potential use as a pesticide due to its biological activity against certain pests. Preliminary studies suggest that it may act as an insect growth regulator (IGR), disrupting the life cycle of target insects.
Case Study: Insect Growth Regulation
A field trial assessing the efficacy of this compound on aphid populations demonstrated a significant reduction in pest numbers when applied at optimal concentrations. The IGR mechanism appears to interfere with hormonal regulation in insects, leading to developmental abnormalities and mortality.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: It interacts with various enzymes and receptors, particularly kinases.
Pathways Involved: The compound may inhibit kinase activity, leading to the modulation of cellular processes such as cell growth and apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
Benzo[b]furo/thieno[3,2-d]pyrimidin-4-amines
- Structural Differences: Replacing the pyrrolo ring with benzo[b]furo or benzo[b]thieno systems (e.g., N-aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amine) introduces aromatic or sulfur-containing fused rings.
- Functional Impact: Thieno analogs exhibit enhanced kinase inhibition (e.g., CLK1, DYRK1A) due to improved electronic interactions with ATP-binding pockets. Furo analogs, however, show reduced metabolic stability compared to thieno derivatives .
Tricyclic Pyrido-thieno/furo[3,2-d]pyrimidin-4-amines
- Example: 8-Chloro-9-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine.
- Key Features: The addition of a pyridine ring increases planarity and π-stacking ability, leading to low nanomolar potency against targets like the M4 receptor. These tricyclic systems also reduce cytochrome P450 inhibition compared to bicyclic analogs .
Substituent Variations
Chloro vs. Other Halogens
- The cyclopentylamine group enhances lipophilicity but may reduce solubility .
N,N-Dimethylamine vs. Aryl/Pyrazolyl Groups
- N-Butyl-7-(piperazin-1-yl)-5H-pyrrolo[3,2-d]pyrimidin-4-amine : The piperazine substituent enhances water solubility and enables protonation at physiological pH, improving bioavailability. However, it may increase off-target interactions .
- 5-Chloro-4-(1-methyl-1H-pyrazol-4-yl)-N-(1H-pyrazol-5-yl)pyrimidin-2-amine : Pyrazolyl groups at positions 4 and 2 confer rigidity and hydrogen-bonding capacity, critical for CDK2 inhibition. The absence of dimethylamine reduces basicity, altering pharmacokinetics .
Biological Activity
2-Chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine is a compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the field of oncology. This article reviews its biological activity, focusing on its mechanism of action, efficacy against various cancer cell lines, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C₈H₉ClN₄
- Molecular Weight : 196.64 g/mol
- CAS Number : 1375301-46-4
Research indicates that this compound acts as an inhibitor of several tyrosine kinases, which are critical in signaling pathways that regulate cell growth and proliferation. This inhibition can lead to significant antiproliferative effects in cancer cells.
Cytotoxicity Studies
A study published in MDPI highlights the compound's cytotoxic effects across various cancer cell lines. The IC₅₀ values (the concentration required to inhibit cell growth by 50%) for different cell lines were reported as follows:
| Cell Line | IC₅₀ (µM) |
|---|---|
| HepG2 | 29 |
| HeLa | 43.15 |
| MDA-MB-231 | 68.17 |
| MCF-7 | 59 |
Notably, the compound exhibited the highest potency against HepG2 cells, indicating its potential as a therapeutic agent for liver cancer .
Mechanistic Insights
The compound induces cell cycle arrest and apoptosis in HepG2 cells. Flow cytometry analysis revealed that treatment with this compound increased the percentage of cells in the G0-G1 phase while decreasing those in S and G2/M phases, suggesting an antiproliferative effect . Additionally, apoptosis was confirmed through increased levels of pro-apoptotic proteins such as caspase-3 and Bax, alongside a decrease in the anti-apoptotic protein Bcl-2 .
Structure-Activity Relationship (SAR)
The presence of the chlorine substituent at the 2-position significantly enhances the biological activity of pyrrolo[3,2-d]pyrimidine derivatives. Comparative studies have shown that modifications at various positions on the pyrimidine ring can lead to varying degrees of cytotoxicity against different cancer cell lines. For instance, compounds with halogen substitutions often exhibit improved activity due to enhanced binding affinity to target enzymes .
Clinical Implications
The findings suggest that this compound could be developed into a novel therapeutic agent for treating various cancers, particularly those resistant to conventional therapies.
Q & A
Q. Table 1. Comparative Synthesis Methods
| Method | Yield (%) | Purity (%) | Key Reference |
|---|---|---|---|
| Conventional Heating | 64–72 | 95–99 | |
| Microwave-Assisted | 80–90 | >99 |
Q. Table 2. Kinase Inhibition Profiles
| Compound | CDK5/p25 IC₅₀ (nM) | CK1δ/ε IC₅₀ (nM) | CLK1 IC₅₀ (nM) |
|---|---|---|---|
| 2-Chloro-N,N-dimethyl | 120 | 85 | 220 |
| Pyrido Analog | 45 | 28 | 95 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
